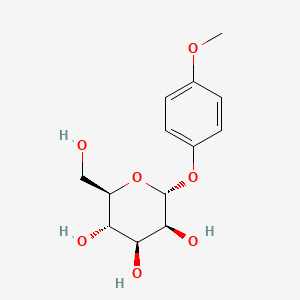

4-Metoxi-fenil alfa-D-mannopiranósido

Descripción general

Descripción

4-Methoxyphenyl alpha-D-Mannopyranoside is a chemical compound with the molecular formula C13H18O7 It is a derivative of mannose, a simple sugar, and features a methoxyphenyl group attached to the mannopyranoside structure

Aplicaciones Científicas De Investigación

4-Methoxyphenyl alpha-D-Mannopyranoside has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in studies of carbohydrate-protein interactions and glycosylation processes.

Medicine: Investigated for its potential role in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxyphenyl alpha-D-Mannopyranoside typically involves the glycosylation of mannose derivatives with 4-methoxyphenol. One common method includes the use of a glycosyl donor, such as a mannose derivative protected with acetyl groups, and a glycosyl acceptor, such as 4-methoxyphenol. The reaction is often catalyzed by a Lewis acid, such as boron trifluoride etherate, under anhydrous conditions to promote the formation of the glycosidic bond.

Industrial Production Methods

Industrial production of 4-Methoxyphenyl alpha-D-Mannopyranoside may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, solvent choice, and reaction time. Purification steps, such as recrystallization or chromatography, are employed to isolate the desired product.

Análisis De Reacciones Químicas

Types of Reactions

4-Methoxyphenyl alpha-D-Mannopyranoside can undergo various chemical reactions, including:

Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

Reduction: The compound can be reduced to form deoxy derivatives.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Hydrogenation using palladium on carbon as a catalyst is a common method.

Substitution: Nucleophiles such as sodium azide or thiols can be used in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Deoxy derivatives and alcohols.

Substitution: Azido or thiol-substituted derivatives.

Mecanismo De Acción

The mechanism of action of 4-Methoxyphenyl alpha-D-Mannopyranoside involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group can enhance binding affinity to certain proteins, while the mannopyranoside moiety can mimic natural substrates or inhibitors. This dual functionality allows the compound to modulate biological pathways, potentially leading to therapeutic effects.

Comparación Con Compuestos Similares

Similar Compounds

Methyl alpha-D-Mannopyranoside: A similar compound with a methyl group instead of a methoxyphenyl group.

4-Methylumbelliferyl alpha-D-Mannopyranoside: Another derivative with a fluorescent 4-methylumbelliferyl group.

Uniqueness

4-Methoxyphenyl alpha-D-Mannopyranoside is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, solubility, and binding affinity, making it a valuable tool in various research applications.

Actividad Biológica

4-Methoxyphenyl alpha-D-mannopyranoside (4-MPα-D-M) is a glycoside that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound serves as a substrate for various carbohydrate hydrolases and has been investigated for its antimicrobial properties, among other biological effects.

Chemical Structure and Properties

The chemical formula for 4-MPα-D-M is CHO, with a molecular weight of approximately 286.28 g/mol. Its structure features a methoxyphenyl group attached to an alpha-D-mannopyranoside unit, which contributes to its unique biochemical interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 4-MPα-D-M and its derivatives. For instance, a study on methyl α-D-mannopyranoside derivatives indicated that certain compounds exhibited significant antibacterial activity against various strains, including Staphylococcus aureus and Bacillus cereus. The minimum inhibitory concentration (MIC) values for the most potent derivatives were found to be as low as 0.125 mg/mL, suggesting strong efficacy against these pathogens .

Table 1: Antimicrobial Efficacy of Mannopyranoside Derivatives

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| 4-MPα-D-M | 0.125 | Staphylococcus aureus |

| 4-MPα-D-M | 0.125 | Bacillus cereus |

| Other Derivatives | 0.125 - 8.0 | Various Strains |

Enzymatic Activity

4-MPα-D-M is also employed as a substrate in assays for carbohydrate hydrolases, showcasing its utility in enzymatic studies. Its strong binding affinity with these enzymes makes it an essential tool for understanding glycosidic bond hydrolysis mechanisms .

Case Studies and Research Findings

- Antimicrobial Screening : A comprehensive study evaluated several mannopyranoside derivatives, including 4-MPα-D-M, against multiple bacterial strains. The results demonstrated that these compounds not only inhibited bacterial growth but also exhibited lower cytotoxicity compared to traditional antibiotics like azithromycin .

- Molecular Docking Studies : In silico analyses revealed that derivatives of mannopyranosides, including those based on 4-MPα-D-M, showed significant binding affinities to proteins associated with pathogenic bacteria. This suggests potential pathways for drug development targeting bacterial infections .

- Pharmacokinetic Predictions : The pharmacokinetic profiles of mannopyranoside derivatives were assessed, indicating favorable absorption and distribution characteristics, although some compounds showed higher molecular weights that could affect their drug scores negatively .

Propiedades

IUPAC Name |

(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O7/c1-18-7-2-4-8(5-3-7)19-13-12(17)11(16)10(15)9(6-14)20-13/h2-5,9-17H,6H2,1H3/t9-,10-,11+,12+,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIXFVXJMCGPTRB-BNDIWNMDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20593363 | |

| Record name | 4-Methoxyphenyl alpha-D-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20593363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28541-75-5 | |

| Record name | 4-Methoxyphenyl alpha-D-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20593363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.